Bendamustine hydrochloride monohydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

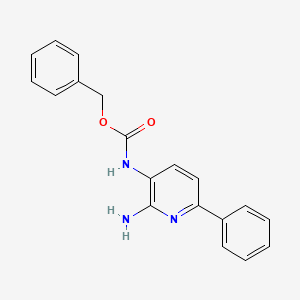

Bendamustine hydrochloride monohydrate is an alkylating drug used for the treatment of adult patients with indolent B-cell non-Hodgkin lymphoma (NHL) that has progressed during or within six months of treatment with rituximab or a rituximab-containing regimen . It is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules .

Synthesis Analysis

The synthesis of Bendamustine hydrochloride involves an improved process which is simple, convenient, economical, and industrially viable . The process does not use hazardous chemicals and results in Bendamustine hydrochloride of high purity . The synthesis starts from compound of formula (II) as summarized in schem-4 .Molecular Structure Analysis

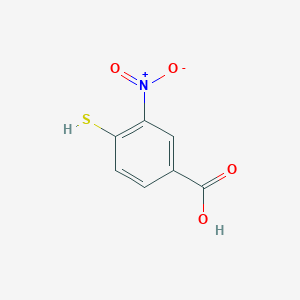

The molecular structure of Bendamustine hydrochloride monohydrate is C16H21Cl2N3O2·HCl·H2O . It comprises a 2-chloroethylamine alkylating group, a butyric acid side chain, and a benzimidazole ring .Chemical Reactions Analysis

Bendamustine hydrochloride monohydrate is primarily metabolized via hydrolysis to monohydroxy (HP1) and dihydroxy-bendamustine (HP2) metabolites with low cytotoxic activity . Two active minor metabolites, M3 and M4, are primarily formed via CYP1A2 .Physical And Chemical Properties Analysis

Bendamustine hydrochloride monohydrate is anhydrous or contains one molecule of hydration . The anhydrous form contains not less than 98.0% and not more than 102.0% of bendamustine hydrochloride (C16H21Cl2N3O2·HCl), calculated on the as-is basis .安全和危害

Bendamustine hydrochloride monohydrate is toxic if swallowed and is suspected of causing genetic defects, cancer, and damaging fertility or the unborn child . It may cause damage to organs and may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

未来方向

The future directions for Bendamustine hydrochloride monohydrate could involve revising the monograph with changes such as adding the UNII codes of bendamustine hydrochloride, bendamustine hydrochloride monohydrate, and bendamustine free base in the chemical information section . In the Assay, the analysis time from the Chromatographic system could be deleted .

属性

CAS 编号 |

1374784-02-7 |

|---|---|

产品名称 |

Bendamustine hydrochloride monohydrate |

分子式 |

C16H24Cl3N3O3 |

分子量 |

412.7 g/mol |

IUPAC 名称 |

4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrate;hydrochloride |

InChI |

InChI=1S/C16H21Cl2N3O2.ClH.H2O/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H;1H2 |

InChI 键 |

TWBJYCLUHINEDN-UHFFFAOYSA-N |

规范 SMILES |

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.O.Cl |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(3-Methoxyphenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B8791148.png)

![1H-Pyrrolo[2,3-B]pyridine-5-methanol, 1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B8791180.png)

![N-(3-Chloro-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B8791188.png)

![6-Bromo-3-hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B8791212.png)